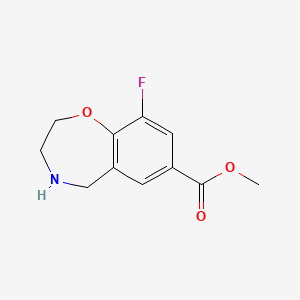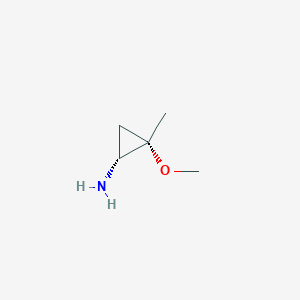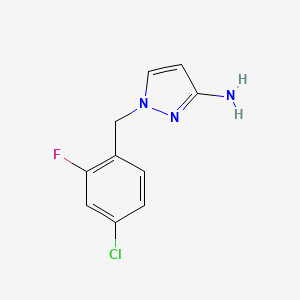
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chloro-2-fluorobenzyl group and an amine group at the 3-position. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-2-fluorobenzyl bromide with 3-aminopyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the pyrazole moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions: 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substitution patterns.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
科学的研究の応用
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine has found applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 4-Chloro-2-fluorobenzyl alcohol
- 4-Chloro-2-fluorobenzyl mercaptan
- 4-Chloro-2-fluorobenzyl bromide
Comparison: 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties compared to its analogs. While 4-chloro-2-fluorobenzyl alcohol and 4-chloro-2-fluorobenzyl mercaptan are primarily used as intermediates in organic synthesis, the pyrazole derivative is more versatile in biological and medicinal applications due to its ability to interact with various biological targets.
特性
分子式 |
C10H9ClFN3 |
|---|---|
分子量 |
225.65 g/mol |
IUPAC名 |
1-[(4-chloro-2-fluorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H9ClFN3/c11-8-2-1-7(9(12)5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) |
InChIキー |
VEKBECRZKDAVRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)F)CN2C=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


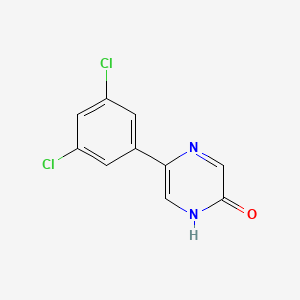
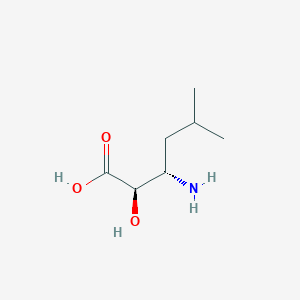
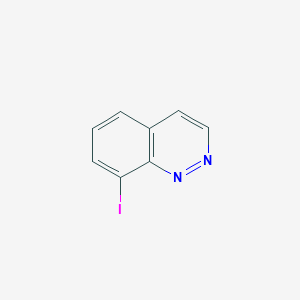
![2-{4-[3-Fluoro-2-(2-Methoxyphenyl)-1h-Indol-5-Yl] Piperidin-1-Yl}-N-Methylethanamine](/img/structure/B13646677.png)

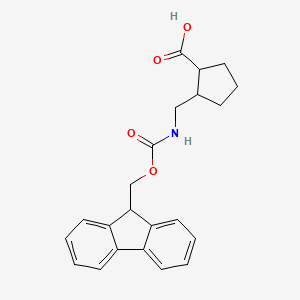
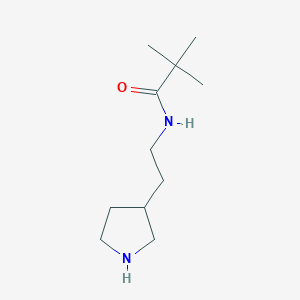
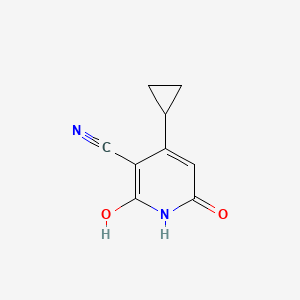
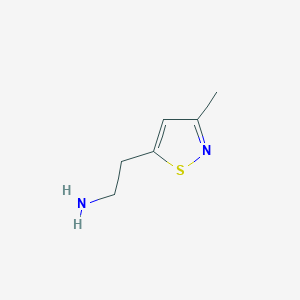


![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)
